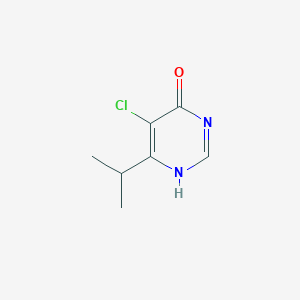
8-iso-PGF2β
描述
8-iso-Prostaglandin F2beta is an isomer of Prostaglandin F2alpha. It is a type of isoprostane, which are prostaglandin-like compounds formed by the free radical-catalyzed peroxidation of arachidonic acid. These compounds are significant markers of oxidative stress and have various biological activities.
科学研究应用
8-iso-Prostaglandin F2beta has several scientific research applications:
Chemistry: It is used as a marker for oxidative stress in various chemical studies.
Biology: It serves as a biomarker for oxidative damage in biological systems.
Medicine: It is studied for its role in various diseases, including cardiovascular diseases and inflammatory conditions.
Industry: It is used in the development of assays and diagnostic kits for measuring oxidative stress.
作用机制
Target of Action
8-iso-PGF2beta, also known as 8-iso-prostaglandin F2alpha, is a prostaglandin-like compound that has been identified to play an important role in various diseases . It primarily targets the thromboxane prostanoid (TP) receptor in vascular smooth muscle . This receptor is involved in vasoconstriction and promotes platelet aggregation .
Mode of Action
8-iso-PGF2beta is synthesized in vivo, mainly through a free radical–catalyzed peroxidation of arachidonic acid in cell membrane phospholipids . It is then released to free form in serum, secretions, and urine by the action of phospholipase A2 . As a weak agonist of the TP receptor, it interacts with this receptor to induce its effects .
Biochemical Pathways
The action of 8-iso-PGF2beta is associated with the induction of oxidative stress and inflammation . It is positively correlated with circulating inflammatory cytokines such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNFα) . This suggests that 8-iso-PGF2beta may be involved in the progression of diseases through the modulation of inflammatory pathways.
Pharmacokinetics
It is known that it exists in human plasma in two different forms: esterified and free acid forms . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of 8-iso-PGF2beta has been associated with the severity of certain diseases. For instance, in patients with community-acquired pneumonia (CAP), serum 8-iso-PGF2beta levels on admission are positively associated with the severity of the condition . Elevated serum 8-iso-PGF2beta levels on admission prolong hospital stay and increase the risk of death in patients with CAP .
Action Environment
The action of 8-iso-PGF2beta can be influenced by various environmental factors. For example, it has been found that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo, suggesting that these factors can influence the action, efficacy, and stability of 8-iso-PGF2beta .
生化分析
Biochemical Properties
8-iso-PGF2beta interacts with various enzymes, proteins, and other biomolecules. It exhibits very weak contraction of human umbilical vein artery and does not promote aggregation . 8-iso-PGF2beta moderately contracts both the canine and porcine pulmonary vein .
Cellular Effects
8-iso-PGF2beta has significant effects on various types of cells and cellular processes. It is significantly correlated with fasting blood glucose (FBG) and intra-abdominal fat (IAF), suggesting that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo .
Molecular Mechanism
At the molecular level, 8-iso-PGF2beta exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is produced by free radical peroxidation of arachidonic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-iso-PGF2beta change over time. It is significantly correlated with FBG and IAF, suggesting that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo .
Metabolic Pathways
8-iso-PGF2beta is involved in various metabolic pathways. It is one of 64 possible isomers of PGF2alpha which can be produced by free radical peroxidation of arachidonic acid .
准备方法
8-iso-Prostaglandin F2beta is synthesized through the non-enzymatic peroxidation of arachidonic acid. This process involves the formation of free radicals that attack the arachidonic acid, leading to the formation of multiple isomers, including 8-iso-Prostaglandin F2beta. The synthetic route typically involves the use of lipid peroxidation inducers and specific reaction conditions to favor the formation of the desired isomer .
化学反应分析
8-iso-Prostaglandin F2beta undergoes several types of chemical reactions:
Oxidation: This compound can be further oxidized to form various oxidized metabolites.
Reduction: It can be reduced to form less oxidized derivatives.
Substitution: Various functional groups can be substituted on the molecule under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
8-iso-Prostaglandin F2beta is similar to other isoprostanes like 8-iso-Prostaglandin F2alpha. it exhibits unique biological activities, such as weaker contraction of human umbilical vein artery and different effects on platelet aggregation. Similar compounds include:
- 8-iso-Prostaglandin F2alpha
- 8-iso-Prostaglandin E1
- 8-iso-Prostaglandin E2 .
These compounds share a common origin from the peroxidation of arachidonic acid but differ in their specific biological activities and effects.
属性
IUPAC Name |
(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-HMALSPAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160411 | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-isoprostaglandin PGF2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
177020-26-7 | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177020-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-isoprostaglandin PGF2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research article provide information about the relaxant effects of 8-iso-PGF2beta on piglet blood vessels?
A1: While the research article investigates the effects of several isoprostanes on piglet blood vessels, it does not directly examine 8-iso-PGF2beta. [] Therefore, we cannot draw conclusions about 8-iso-PGF2beta's effects from this study.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


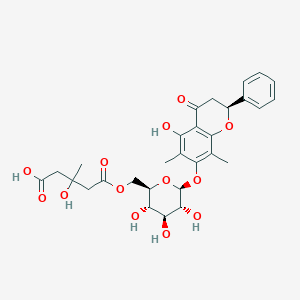
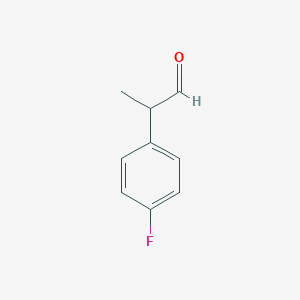

![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
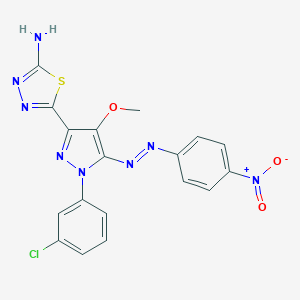
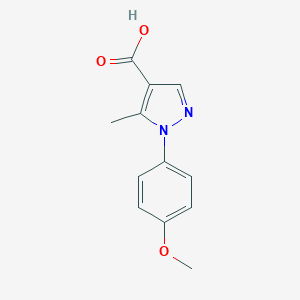
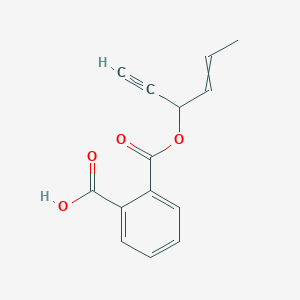
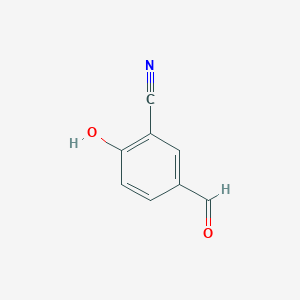
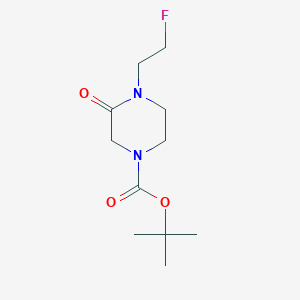
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)
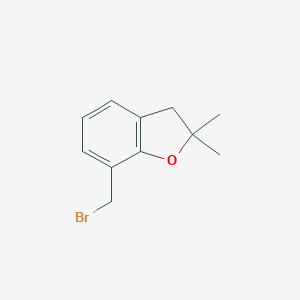
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)

